molecular formula C8H4Br2ClNS B13914665 3-Chloro-4,6-dibromo-2-methylphenyl isothiocyanate

3-Chloro-4,6-dibromo-2-methylphenyl isothiocyanate

Cat. No.: B13914665
M. Wt: 341.45 g/mol
InChI Key: NHYFOMYCCPHMIO-UHFFFAOYSA-N
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Description

3-Chloro-4,6-dibromo-2-methylphenyl isothiocyanate is an organic compound with the molecular formula C8H4Br2ClNS and a molecular weight of 341.45 g/mol . This compound is characterized by the presence of chloro, bromo, methyl, and isothiocyanate functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4,6-dibromo-2-methylphenyl isothiocyanate typically involves the reaction of 3-Chloro-4,6-dibromo-2-methylphenylamine with thiophosgene or phenyl chlorothionoformate under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the isothiocyanate derivative.

Industrial Production Methods

Industrial production of isothiocyanates, including this compound, often employs large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,6-dibromo-2-methylphenyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4,6-dibromo-2-methylphenyl isothiocyanate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and heterocycles.

    Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.

    Medicine: Investigated for its potential as an anticancer agent and in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4,6-dibromo-2-methylphenyl isothiocyanate involves the reactivity of the isothiocyanate group (-N=C=S). This group can form covalent bonds with nucleophilic sites in biological molecules, such as the thiol groups in proteins. This interaction can lead to enzyme inhibition or modification of protein function, making it useful in biochemical studies and drug development .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2,6-dibromo-4-methylphenyl isothiocyanate
  • 3-Fluorophenyl isothiocyanate
  • Phenyl isothiocyanate

Uniqueness

3-Chloro-4,6-dibromo-2-methylphenyl isothiocyanate is unique due to the presence of both chloro and bromo substituents, which enhance its reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical modifications and applications .

Properties

Molecular Formula

C8H4Br2ClNS

Molecular Weight

341.45 g/mol

IUPAC Name

1,5-dibromo-2-chloro-4-isothiocyanato-3-methylbenzene

InChI

InChI=1S/C8H4Br2ClNS/c1-4-7(11)5(9)2-6(10)8(4)12-3-13/h2H,1H3

InChI Key

NHYFOMYCCPHMIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1Cl)Br)Br)N=C=S

Origin of Product

United States

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